N-(2,6-diisopropylphenyl)isonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-12(2)15-6-5-7-16(13(3)4)17(15)20-18(21)14-8-10-19-11-9-14/h5-13H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERAXPQTKJRDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes for N-(2,6-diisopropylphenyl)isonicotinamide
The synthesis of this compound hinges on the formation of a robust amide linkage between the isonicotinic acid framework and the sterically hindered 2,6-diisopropylaniline (B50358) moiety.
Amide Bond Formation Strategies
The creation of the amide bond is the most common reaction in pharmaceutical and medicinal chemistry. rsc.org Traditional methods for forming this bond involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. ucl.ac.uk This is typically achieved using stoichiometric amounts of activating reagents or coupling agents. ucl.ac.uknih.gov Common coupling agents transform the carboxylic acid's hydroxyl group into a better leaving group, facilitating the reaction. ucl.ac.uk
Another prevalent strategy is the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine. However, these methods often generate significant chemical waste, prompting the development of greener, more sustainable alternatives. rsc.orgucl.ac.uk One such approach is biocatalytic amide bond formation, which utilizes enzymes in low-water systems to drive the reaction. rsc.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Abbreviation | Full Name | Byproducts |
|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Tetramethylurea |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) |
Synthesis from Isonicotinic Acid Derivatives and 2,6-Diisopropylphenylamine
The direct synthesis of this compound can be accomplished through several reliable methods that couple isonicotinic acid or its derivatives with 2,6-diisopropylaniline. wikipedia.org
Method 1: Acyl Chloride Route A two-step approach involves first converting isonicotinic acid to isonicotinoyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 2,6-diisopropylaniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
Method 2: Direct Coupling A more direct, one-pot synthesis can be achieved using peptide coupling reagents. In this method, isonicotinic acid and 2,6-diisopropylaniline are mixed in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), along with a coupling agent (e.g., EDC or HATU) and often an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.
Table 2: Synthetic Approaches for this compound
| Method | Isonicotinic Acid Derivative | Key Reagents | Advantages |
|---|---|---|---|
| Acyl Chloride Route | Isonicotinoyl chloride | SOCl₂ or (COCl)₂, Triethylamine | High reactivity of acyl chloride |
Functionalization and Derivatization of the Isonicotinamide (B137802) Framework
The this compound molecule possesses two aromatic rings, the pyridine ring and the N-phenyl moiety, both of which can be chemically modified to produce a library of related compounds.
Introduction of Substituents on the Pyridine Ring
New derivatives can be synthesized by starting with a pre-functionalized isonicotinic acid. A variety of substituted nicotinic and isonicotinic acids are commercially available or can be synthesized, allowing for the introduction of functional groups such as halogens (e.g., chlorine, bromine) at various positions on the pyridine ring. mdpi.com For example, reacting a 5,6-dichloronicotinic acid with an appropriate amine leads to the corresponding 5,6-dichloro-N-substituted nicotinamide (B372718) derivative. mdpi.com This strategy allows for systematic modification of the electronic and steric properties of the pyridine moiety.
Modification of the N-Phenyl Moiety
Similarly, the N-phenyl portion of the molecule can be altered by starting with a substituted 2,6-diisopropylaniline. For example, a synthetic route for a related thiourea (B124793) derivative involves the bromination of 2,6-diisopropylaniline at the 4-position, followed by an etherification reaction to introduce a phenoxy group before the final thiourea formation step. google.com This demonstrates that the N-phenyl ring can be functionalized with various substituents, such as halogens or alkoxy groups, prior to its condensation with the isonicotinic acid component. This approach yields derivatives with modified lipophilicity and hydrogen-bonding capabilities.
Synthesis of Related N-(2,6-diisopropylphenyl)Amide and Thiourea Derivatives
The core N-(2,6-diisopropylphenyl)amine structure is a versatile building block for a range of other amide and thiourea compounds. wikipedia.org
Amide Derivatives: By replacing isonicotinic acid with other carboxylic acids, a wide array of N-(2,6-diisopropylphenyl)amides can be synthesized. The same amide bond formation strategies, such as the acyl chloride method or direct coupling, are applicable. For instance, N-(2,6-diisopropylphenyl)formamidine ligands are synthesized from N,N'-bis(2,6-diisopropylphenyl)formamidine. nih.gov
Thiourea Derivatives: The synthesis of N,N'-disubstituted thioureas can be achieved through several routes. One common method involves the reaction of an amine with an isothiocyanate. For symmetrical thioureas like N,N'-bis(2,6-diisopropylphenyl)thiourea, 2,6-diisopropylaniline can be treated with a thiocarbonyl source such as thiophosgene. chemsrc.com An alternative method involves reacting 2,6-diisopropylaniline with a thiocyanate (B1210189) salt (e.g., sodium thiocyanate) in the presence of acid. google.com This approach has been used to synthesize 2,6-diisopropyl-4-phenoxy phenylthiourea. google.com Similarly, related N-arylthioamides can be prepared by refluxing the corresponding formamide (B127407) with a sulfurizing agent like phosphorus pentasulfide (P₂S₅). nih.govresearchgate.net
Table 3: Synthesis of Related N-(2,6-diisopropylphenyl) Derivatives
| Derivative Type | General Reactants | Key Reagents/Conditions |
|---|---|---|
| Amides | 2,6-Diisopropylaniline + Carboxylic Acid | EDC, HATU, or SOCl₂ |
| Thioureas | 2,6-Diisopropylaniline | Isothiocyanate, Thiophosgene, or NaSCN/Acid |
Preparation of N-(2,6-Diisopropylphenyl)benzoylthiourea Ligands
The synthesis of N-aroylthiourea derivatives is a well-established field, valued for the biological activities and coordination capabilities of these compounds. A common and effective route to N-(2,6-diisopropylphenyl)benzoylthiourea ligands involves the reaction of a suitably substituted benzoyl isothiocyanate with 2,6-diisopropylaniline. researchgate.net The isothiocyanate intermediate is typically generated in situ from the corresponding benzoyl chloride and a thiocyanate salt, such as ammonium (B1175870) thiocyanate. nih.gov The subsequent addition of the bulky 2,6-diisopropylaniline to the reaction mixture yields the desired N,N'-disubstituted thiourea derivative. nih.gov
An alternative pathway involves the direct condensation of 2,6-diisopropyl aniline (B41778) with thiourea. google.com This method is described in the context of producing N,N'-bis(2,6-diisopropylphenyl)carbodiimide, for which the corresponding thiourea is a key intermediate. google.com The reaction of N,N'-bis(2,6-di-isopropylphenyl)-N,N'-dimethylformamidinium iodide with a sulfur source has also been reported for the synthesis of a related bulky thiourea, 1,3-bis(2,6-diisopropylphenyl)-1,3-dimethylthiourea, highlighting another potential synthetic avenue. rjlbpcs.com
| Starting Materials | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Benzoyl Chloride, Aromatic Amine | Ammonium Thiocyanate | N-Aroyl-N'-arylthiourea | nih.gov |
| Benzoyl isothiocyanate, Diamine | - | Bis-benzoylthiourea | researchgate.net |
| 2,6-Diisopropyl aniline, Thiourea | - | N,N'-bis(2,6-diisopropylphenyl)thiourea | google.com |
| Formamidinium Iodide | KHMDS, S₈ | Substituted Thiourea | rjlbpcs.com |
Synthesis of Other Bulky Amide and Thioamide Analogues
The synthesis of sterically hindered amides and thioamides related to this compound can be achieved through several methods. The direct thionation of a corresponding amide is a primary route for producing thioamides. For instance, the synthesis of N-(2,6-diisopropylphenyl)thioamide, a close analogue, is accomplished by refluxing the parent N-(2,6-diisopropylphenyl)formamide with phosphorus pentasulfide (P₂S₅) in a suitable solvent mixture. nih.govresearchgate.net This classic method effectively converts the carbonyl group into a thiocarbonyl.
For the synthesis of bulky amides, standard amide bond formation protocols are often employed. One such method involves the acylation of a bulky amine with an acyl chloride. mdpi.com For example, nicotinamide derivatives have been synthesized by reacting substituted thiophen-2-amines with nicotinoyl chloride, which is prepared from nicotinic acid and oxalyl chloride. mdpi.com This approach could be adapted to synthesize this compound by reacting 2,6-diisopropylaniline with isonicotinoyl chloride. Other methods for amide bond formation that can be applied include the use of peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or enzymatic approaches, which can offer high yields and environmentally friendly conditions. nih.gov
| Target Compound Class | Synthetic Method | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Thioamides | Thionation of Amides | Phosphorus Pentasulfide (P₂S₅) | nih.govresearchgate.net |
| Amides | Acylation with Acyl Chlorides | Oxalyl Chloride (to form acyl chloride) | mdpi.com |
| Amides | Enzymatic Synthesis | Lipase (e.g., Novozym® 435) | nih.gov |
| Amides | Coupling Reagent-Mediated | DCC, EDC, HATU | nih.gov |
Palladium-Catalyzed C-N Cross-Coupling in Derivative Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, particularly for the formation of carbon-nitrogen bonds. nih.gov These methods provide a powerful platform for the N-arylation of various nitrogen-containing compounds, enabling the synthesis of a diverse array of derivatives of this compound. acs.org The development of sophisticated catalyst systems allows these reactions to proceed under mild conditions with high functional group tolerance. mit.edu
Arylation of Amines and Related Nitrogen Heterocycles
The palladium-catalyzed N-arylation of amines, often referred to as Buchwald-Hartwig amination, is a versatile strategy for constructing C-N bonds. acs.org This reaction can be used to couple a wide range of amines—including primary, secondary, cyclic, and acyclic aliphatic amines—with aryl halides or pseudohalides. nih.govsu.se Such methodology is directly applicable to the synthesis of derivatives where, for example, an amino-substituted phenyl ring is coupled to a halogenated pyridine core, or vice-versa. The choice of ligand for the palladium catalyst is critical, especially when dealing with sterically demanding substrates like the 2,6-diisopropylphenyl group. acs.org
In addition to palladium-catalyzed methods, transition-metal-free approaches for N-arylation have been developed. One notable method employs diaryliodonium salts to arylate primary and secondary amines under mild conditions, tolerating significant steric hindrance. nih.govsu.se Another metal-free procedure utilizes the reaction of amines with o-silylaryl triflates in the presence of cesium fluoride. nih.gov These alternative methods expand the synthetic toolkit for creating novel arylated derivatives.
| Methodology | Amine Substrate | Arylating Agent | Key Features | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Primary & Secondary Amines | Aryl Halides | Versatile, widely used for aniline derivatives | nih.govacs.org |
| Metal-Free Arylation | Primary & Secondary Amines (Acyclic & Cyclic) | Diaryliodonium Salts | Mild conditions, no transition metal required | nih.govsu.se |
| Metal-Free Arylation | Amines, Sulfonamides | o-Silylaryl Triflates | Good yields, tolerates various functional groups | nih.gov |
| Copper-Mediated Coupling | Solid-Supported Amines | Arylboronic Acids | Mild, room temperature conditions | researchgate.net |
Cyclization Reactions Enabled by C-N Coupling
Palladium-catalyzed C-N coupling is not only used for intermolecular reactions but is also a powerful tool for intramolecular cyclization, leading to the formation of nitrogen-containing heterocycles. acs.org This strategy is particularly effective for constructing fused-ring systems. acs.org A typical approach involves a tandem process where an initial intermolecular C-N coupling reaction attaches a functionalized aryl group to an aniline or related amine. acs.org If the newly introduced group contains a leaving group (such as a halide) positioned appropriately, a subsequent intramolecular palladium-catalyzed C-N coupling can occur, resulting in the formation of a new ring. acs.org This one-pot process is an efficient way to build complex, tricyclic aza-heterocycles from simpler precursors, offering a pathway to novel, rigid analogues of this compound. acs.org
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography Studies
The solid-state structure of N-(2,6-diisopropylphenyl)isonicotinamide has been determined by single-crystal X-ray diffraction, providing a precise model of its three-dimensional architecture. The data were collected at a temperature of 150 K. nih.gov
Solid-State Molecular Geometries of this compound
| Parameter | Value |
| Empirical Formula | C₁₈H₂₂N₂O |
| Formula Weight | 282.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0994 (1) |
| b (Å) | 9.8039 (1) |
| c (Å) | 18.1882 (2) |
| β (°) | 96.8650 (4) |
| Volume (ų) | 1610.93 (3) |
| Z | 4 |
| Temperature (K) | 150 |
Data sourced from Laramée et al., 2012. nih.gov
Conformational Analysis and Torsion Angles
The most striking conformational feature of this compound is the severe twisting between the aromatic rings. The steric pressure exerted by the two isopropyl groups on the phenyl ring forces it to be nearly perpendicular to the plane of the amide linker.
The dihedral angle between the mean plane of the 2,6-diisopropylphenyl ring and the pyridine (B92270) ring is 80.0 (1)°. nih.gov This significant twist minimizes steric repulsion between the ortho-isopropyl groups and the carbonyl oxygen of the amide. The pyridyl ring is only slightly tilted with respect to the central amide group, with a dihedral angle of 5.7 (1)°. nih.gov
| Torsion Angle | Value (°) |
| Dihedral angle (Benzene Ring vs. Pyridine Ring) | 80.0 (1) |
| Dihedral angle (Pyridine Ring vs. Amide Group Plane) | 5.7 (1) |
| Dihedral angle (Benzene Ring vs. Amide Group Plane) | 79.8 (1) |
Data sourced from Laramée et al., 2012. nih.gov
Crystal Packing and Intermolecular Interactions
In the crystal lattice, the molecules of this compound are organized into chains through intermolecular hydrogen bonds. The primary interaction is a classic N—H⋯O hydrogen bond, where the amide hydrogen acts as the donor and the carbonyl oxygen of an adjacent molecule serves as the acceptor. These interactions link the molecules into chains that propagate along the b-axis direction. nih.gov
| Interaction Type | Description |
| N—H⋯O | Connects molecules into chains along the b-axis |
| C—H⋯O | Additional stabilizing interactions |
| C—H⋯N | Weak hydrogen bonds involving the pyridine N |
| C—H⋯π | Interactions with both aromatic ring systems |
Data sourced from Laramée et al., 2012. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the electronic environment and dynamic behavior of the molecule in solution.
Comprehensive ¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound has been recorded in DMSO-d₆. The assignments are consistent with the molecular structure, showing distinct signals for the protons of the diisopropylphenyl and isonicotinamide (B137802) moieties. nih.gov
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Amide) | 10.05 | s | - |
| H-py (ortho to N) | 8.80 | d | 6 |
| H-py (meta to N) | 7.89 | d | 6 |
| p-H—Ph | 7.28 - 7.37 | m | - |
| m-H—Ph | 7.22 | d | 8 |
| –CH-(CH₃)₂ | 3.05 | spt | 7 |
| –CH-(CH₃)₂ | 1.14 | dd | 18, 7 |
¹H NMR data (300 MHz, DMSO-d₆) sourced from Laramée et al., 2012. nih.gov s = singlet, d = doublet, m = multiplet, spt = septet, dd = doublet of doublets.
While a specific experimental ¹³C NMR spectrum for this compound is not detailed in the primary literature, predicted chemical shifts and data from analogous structures, such as N,N'-bis(2,6-diisopropylphenyl)formamidine, can provide expected ranges for the carbon signals. rsc.org
Rotameric Equilibria and Hindered Rotation Phenomena
The structure of this compound is characterized by significant steric hindrance around the amide C—N bond. This hindrance arises from the bulky 2,6-diisopropylphenyl group, which restricts free rotation about this bond. This phenomenon, common in ortho-substituted N-aryl amides, gives rise to the existence of stable rotational isomers, or rotamers, at room temperature. nsf.gov
The partial double bond character of the amide C—N bond, a result of resonance, creates a substantial energy barrier to rotation. The presence of bulky ortho substituents dramatically increases this barrier. nsf.gov Consequently, on the NMR timescale, it is highly probable that distinct sets of signals for different rotameric conformations could be observed, particularly at lower temperatures.
While the reported ¹H NMR spectrum at ambient temperature shows sharp, averaged signals, it is a well-established phenomenon that such sterically encumbered amides often exhibit peak broadening or the appearance of multiple isomers upon cooling. nih.gov A variable-temperature (VT) NMR study would be necessary to resolve these individual rotamers and to calculate the free energy barrier (ΔG‡) for their interconversion. For similar sterically hindered amide systems, these barriers can be significant, often exceeding 15-20 kcal/mol, making the dynamic process observable by NMR. rsc.orgnsf.gov
Vibrational Spectroscopy (IR, Raman) for Structural Assignment
The vibrational assignments for the isonicotinamide portion of the molecule can be reliably interpreted based on extensive studies of isonicotinamide and related pyridinecarboxamides. researchgate.netnih.govresearchgate.netresearchgate.netnih.govtsijournals.comnih.govchemicalbook.com The 2,6-diisopropylphenyl group's vibrational modes are less specifically documented in the literature for this exact amide, but can be inferred from data on substituted anilines and related diisopropyl-substituted aromatic systems.
Key Vibrational Modes and Assignments:
The vibrational spectrum of this compound is complex, but several key regions are indicative of its structure.
Amide Group Vibrations: The amide linkage is a central feature of the molecule and gives rise to several characteristic bands. The N-H stretching vibration is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹ in the IR spectrum. The C=O stretching vibration, known as the Amide I band, is typically a strong absorption in the IR spectrum between 1630 and 1695 cm⁻¹. The N-H bending vibration (Amide II) and C-N stretching vibration (Amide III) are also characteristic and are expected in the regions of 1510-1570 cm⁻¹ and 1250-1350 cm⁻¹, respectively.
Pyridine Ring Vibrations: The isonicotinamide ring has several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The ring stretching vibrations, involving C=C and C=N bonds, usually appear in the 1400-1600 cm⁻¹ region. Ring breathing modes, which are often prominent in Raman spectra, are expected at lower frequencies.
2,6-Diisopropylphenyl Group Vibrations: This bulky substituent also contributes significantly to the vibrational spectra. The aromatic C-H stretching of this ring will also be in the region above 3000 cm⁻¹. The isopropyl groups will exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (asymmetric and symmetric) and C-H bending vibrations around 1365-1470 cm⁻¹.
The following interactive table summarizes the expected key vibrational frequencies and their assignments for this compound based on data from related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Assignment |
| N-H Stretch | ~3400 | IR | Amide N-H stretching |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | C-H stretching of pyridine and phenyl rings |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | C-H stretching of isopropyl groups |
| C=O Stretch (Amide I) | ~1670 | IR (strong) | Carbonyl stretching of the amide group |
| Ring C=C, C=N Stretch | 1550 - 1610 | IR, Raman | Stretching vibrations of the aromatic rings |
| N-H Bend (Amide II) | ~1530 | IR | In-plane N-H bending coupled with C-N stretching |
| C-H Bend (Isopropyl) | 1370 - 1470 | IR, Raman | Bending vibrations of CH₃ groups |
| C-N Stretch (Amide III) | ~1300 | IR, Raman | C-N stretching coupled with N-H bending |
Mass Spectrometry for Molecular Composition Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, mass spectrometry confirms the expected molecular weight and reveals characteristic fragmentation pathways.
The molecular formula for this compound is C₁₈H₂₂N₂O, which corresponds to a monoisotopic mass of approximately 282.1732 g/mol . High-resolution mass spectrometry (HRMS) would be expected to provide a mass measurement with high accuracy, confirming this elemental composition.
Fragmentation Pattern Analysis:
In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion can undergo fragmentation. For N-aryl amides, the most common and structurally informative fragmentation is the cleavage of the amide bond (N-CO). researchgate.netnih.gov This is due to the relative stability of the resulting fragments.
The expected primary fragmentation steps for this compound are:
Formation of the Molecular Ion (M⁺˙): The initial ionization of the molecule results in the molecular ion with a mass-to-charge ratio (m/z) corresponding to the molecular weight.
Cleavage of the Amide Bond: The most favorable fragmentation pathway is the cleavage of the C-N bond of the amide linkage. This can occur in two ways:
Formation of the Isonicotinoyl Cation: Cleavage where the charge is retained on the isonicotinamide portion results in the formation of the isonicotinoyl cation. This fragment would have an m/z of 106.
Formation of the 2,6-diisopropylanilinium Radical Cation: Cleavage where the charge is retained on the aniline (B41778) portion would lead to a fragment corresponding to the 2,6-diisopropylaniline (B50358) radical cation, with an m/z of 177.
Further fragmentation of these primary ions can also occur. For example, the isonicotinoyl cation (m/z 106) can lose carbon monoxide (CO) to form a pyridyl cation at m/z 78. The 2,6-diisopropylanilinium radical cation (m/z 177) can lose a methyl group (CH₃) to form a fragment at m/z 162.
The following interactive table summarizes the expected major fragments and their corresponding m/z values in the mass spectrum of this compound.
| m/z Value | Proposed Fragment Ion | Formula |
| 282 | Molecular Ion [M]⁺˙ | [C₁₈H₂₂N₂O]⁺˙ |
| 177 | [2,6-diisopropylphenylamine]⁺˙ | [C₁₂H₁₉N]⁺˙ |
| 162 | [M - CH₃]⁺ from the diisopropylphenylamine fragment | [C₁₁H₁₆N]⁺ |
| 106 | [Isonicotinoyl]⁺ | [C₆H₄NO]⁺ |
| 78 | [Pyridyl]⁺ | [C₅H₄N]⁺ |
Coordination Chemistry of N 2,6 Diisopropylphenyl Isonicotinamide and Analogues
Ligand Design Principles and Steric Influence of the Diisopropylphenyl Group
The design of N-(2,6-diisopropylphenyl)isonicotinamide as a ligand is predicated on the principle of sterically engineering the coordination sphere of a metal center. The isonicotinamide (B137802) moiety provides a classic N-donor pyridyl group for metal binding, a well-understood and versatile coordination site in transition metal chemistry. The novelty and functionality of this ligand, however, are largely dictated by the N-(2,6-diisopropylphenyl) group, commonly referred to as the Dipp group.
The Dipp group is exceptionally bulky due to the two isopropyl substituents positioned ortho to the point of attachment to the amide nitrogen. This steric hindrance serves several key functions in ligand design:
Kinetic Stabilization: The bulk of the Dipp group can effectively shield the metal center from the approach of other ligands or solvent molecules, thereby kinetically stabilizing coordinatively unsaturated or reactive metal complexes.
Control of Coordination Number and Geometry: The spatial demands of the Dipp groups can limit the number of ligands that can coordinate to a metal center, often favoring lower coordination numbers. acs.orgnih.gov Furthermore, repulsive interactions between the bulky ligands can enforce unusual or distorted coordination geometries. acs.org
Prevention of Aggregation: The steric bulk can prevent the formation of undesired polymeric or oligomeric species by blocking intermolecular interactions, thereby promoting the formation of discrete, well-defined monomeric or dimeric complexes.
Modification of Reactivity: By controlling access to the metal center, the steric environment can influence the reactivity of the complex, for instance, by creating a specific pocket for substrate binding in catalytic applications. acs.org
The rotation around the N-aryl bond is often restricted, which can lead to specific conformational isomers (atropisomers) and a well-defined three-dimensional structure of the resulting metal complex. This conformational rigidity is a crucial element in designing complexes for stereoselective catalysis and molecular recognition. The significant steric influence exerted by the Dipp group has been shown to stabilize unusual geometries in various metal complexes. acs.org
Complexation with Transition Metal Centers
The combination of a robust coordination site (the pyridine (B92270) nitrogen) and significant steric bulk makes this compound an intriguing ligand for complexation with a range of transition metals. The resulting structures are heavily influenced by the balance between the preferred coordination geometry of the metal ion and the steric constraints imposed by the ligand.
Copper complexes are of significant interest due to their roles in biological systems and catalysis. The coordination chemistry of copper with isonicotinamide and its derivatives is well-established, often leading to mononuclear or polynuclear structures. rsc.orgresearchgate.netresearchgate.net
The steric bulk of the N-(2,6-diisopropylphenyl) group is expected to play a crucial role in determining the nuclearity of its copper complexes. In the absence of significant steric hindrance, bridging ligands or anions can often lead to the formation of dimeric or polymeric copper structures. However, the presence of the Dipp group can effectively block these bridging interactions, favoring the formation of monomeric species.
For example, studies on analogous copper(I) complexes with ligands containing the N-(2,6-diisopropylphenyl) moiety have demonstrated the formation of stable, monomeric structures. nih.gov In these cases, the ligand coordinates to the copper(I) center, and the steric shield provided by the Dipp groups prevents further aggregation.
Conversely, under certain conditions, dimeric structures can also be formed. Dimerization might occur through bridging anions or, in some cases, through the formation of unsupported metal-metal interactions, although the latter is less common for copper. The specific outcome—monomeric versus dimeric—is often a delicate balance of reaction conditions, the nature of the counter-ion, and the solvent used.
The table below presents representative data for a related copper(II) complex with isonicotinamide, illustrating typical coordination geometries.
| Compound | Coordination Geometry | Cu-N (Å) | Cu-O (Å) | Reference |
| [Cu(NO₃)₂(C₆H₆N₂O)₂(H₂O)₂] | Distorted Octahedral | ~2.02 | ~1.97, ~2.40 | researchgate.net |
| Cu(C₆H₆N₂O)₄(H₂O)₂₂ | Distorted Octahedral | ~2.01-2.04 | ~2.50 | researchgate.net |
This table shows data for isonicotinamide complexes as direct structural data for this compound-copper complexes is not available.
The formation of molecular cages, or coordination cages, is a fascinating area of supramolecular chemistry. These structures are typically formed through the self-assembly of metal ions and multifunctional ligands. While the specific formation of cage compounds with this compound has not been extensively reported, the principles of ligand design suggest potential pathways.
A conceptual approach involves using endo-functionalized cage-like ligands that can coordinate to a metal center within their cavity. nih.gov While this compound is a monodentate ligand and thus not suited to form a cage on its own, it could potentially be incorporated into larger, multifunctional ligand systems designed for cage formation. The steric bulk of the Dipp group could then be exploited to control the size and shape of the cage's internal cavity and portals.
Cobalt(II) complexes are known for their interesting magnetic and spectroscopic properties and their ability to adopt various coordination geometries, most commonly tetrahedral and octahedral. The coordination of isonicotinamide to Co(II) has been shown to result in octahedral complexes, often incorporating solvent molecules or counter-ions into the coordination sphere. researchgate.netresearchgate.netresearchgate.net
The introduction of the bulky N-(2,6-diisopropylphenyl) group would likely have a significant impact on the structure of cobalt(II) complexes. The steric pressure exerted by these ligands could favor the formation of four-coordinate, tetrahedral complexes over six-coordinate octahedral ones, even in the presence of coordinating solvents. Studies on Co(II) complexes with other sterically demanding ligands have shown a preference for tetrahedral geometry. researchgate.net
Below is a table with structural data for a representative Cobalt(II) complex with a related pyridine-based macrocyclic ligand, which demonstrates the typical bond lengths in a distorted octahedral environment.
| Compound | Coordination Geometry | Co-N (Å) | Co-X (Anion) (Å) | Reference |
| [Co(L)Br]⁺ (L = pyridine-based macrocycle) | Distorted Octahedral | ~2.12-2.25 | ~2.54 | rsc.org |
This table shows data for a complex with a different sterically demanding ligand as direct structural data for the target compound is not available.
Palladium(II) and Platinum(II) ions, with a d⁸ electron configuration, almost exclusively adopt a square planar coordination geometry. The coordination chemistry of these metals with N-donor ligands is extensive, with many applications in catalysis and materials science. acs.orgnih.govscience.govnih.gov
Complexes of Pd(II) and Pt(II) with isonicotinamide derivatives have been synthesized and structurally characterized. For instance, trans-bis[(2-nitroxyethyl)isonicotinamide-N]dichloropalladium(II) and cis-bis[(2-nitroxyethyl)isonicotinamide-N]dichloroplatinum(II) have been reported, showcasing the typical square planar geometry. researchgate.net
When this compound coordinates to Pd(II) or Pt(II), the steric bulk of the Dipp groups would be a dominant factor. In a typical [ML₂X₂] complex, the two bulky ligands would likely orient themselves to minimize steric clash. This could lead to a significant distortion from the ideal square planar geometry. The large steric profile of the Dipp groups would be positioned above and below the coordination plane, effectively shielding the metal center. This steric protection can enhance the stability of the complexes. nih.gov Dinuclear palladium complexes supported by ligands with the 2,6-diisopropylphenyl moiety are also known, where each palladium center maintains a distorted square-planar geometry. acs.org
The following table provides representative bond lengths for Pd(II) and Pt(II) complexes with related N-heterocyclic ligands.
| Compound | Coordination Geometry | M-N (Å) | M-Cl (Å) | Reference |
| trans-[PdCl₂(N-(2-nitroxyethyl)isonicotinamide)₂] | Square Planar | ~2.03 | ~2.30 | researchgate.net |
| cis-[PtCl₂(N-(2-nitroxyethyl)isonicotinamide)₂] | Square Planar | ~2.01 | ~2.30-2.32 | researchgate.net |
This table presents data for structurally related isonicotinamide complexes to illustrate typical coordination parameters.
Compound Names
| Abbreviation/Systematic Name |
| This compound |
| trans-bis[(2-nitroxyethyl)isonicotinamide-N]dichloropalladium(II) |
| cis-bis[(2-nitroxyethyl)isonicotinamide-N]dichloroplatinum(II) |
| [Cu(NO₃)₂(C₆H₆N₂O)₂(H₂O)₂] (isonicotinamide complex) |
| Cu(C₆H₆N₂O)₄(H₂O)₂₂ (isonicotinamide complex) |
| Cobalt(II) complexes with pyridine-based macrocyclic ligands |
Gold(I) Complexes
While specific studies on Gold(I) complexes with this compound are not extensively documented, the broader field of luminescent gold(I) complexes provides a framework for understanding their potential properties. Gold(I) complexes, known for their linear coordination geometry, often exhibit fascinating photophysical behaviors, including luminescence, which are highly dependent on the nature of the coordinated ligands and the presence of aurophilic (Au···Au) interactions. researchgate.net
The coordination of this compound to a gold(I) center would likely occur through the pyridyl nitrogen, resulting in a complex of the type [Au(this compound)X], where X is another ligand such as a phosphine (B1218219) or a halide. The bulky diisopropylphenyl group would be expected to influence the packing of these complexes in the solid state, potentially hindering the formation of short aurophilic contacts that are often responsible for the luminescent properties of many gold(I) compounds. researchgate.net
Research on related luminescent gold(I) complexes, such as those with aryl thiolates or alkynyl-isocyanide ligands, demonstrates that the electronic properties of the ligands play a crucial role in the observed luminescence. znaturforsch.comresearchgate.net The isonicotinamide moiety, with its electron-withdrawing nature, could influence the energy of the metal-to-ligand charge transfer (MLCT) excited states. It is plausible that complexes of this compound with gold(I) could exhibit luminescence, the characteristics of which would be tuned by the steric and electronic effects of the diisopropylphenyl group.
Table 1: Potential Properties of Gold(I) Complexes with N-Aryl Isonicotinamide Ligands
| Property | Expected Influence of this compound |
|---|---|
| Coordination Geometry | Likely linear, typical for Au(I) |
| Luminescence | Possible, influenced by MLCT states |
| Aurophilic Interactions | May be sterically hindered by the diisopropylphenyl group |
Iridium and Rhodium Complexes
The coordination chemistry of iridium and rhodium is marked by their diverse reactivity and application in catalysis. The use of sterically bulky ligands is a common strategy to control the coordination number and reactivity of these metal centers. polyu.edu.hkpolyu.edu.hk While specific complexes of this compound with iridium and rhodium have not been detailed in the literature, studies on related systems with bulky N,N'-chelating ligands offer valuable insights. polyu.edu.hk
Coordination of this compound to iridium(III) or rhodium(III) would likely involve the pyridyl nitrogen. The steric bulk of the diisopropylphenyl group could play a significant role in stabilizing specific geometries and preventing dimerization. For instance, in half-sandwich complexes of the type [(η⁵-Cp*)M(L)Cl]⁺ (where M = Ir or Rh), the ligand would occupy one coordination site, with its bulky substituent influencing the arrangement of other ligands around the metal center.
Research on rhodium and iridium complexes with other N-donor ligands has shown that the steric and electronic properties of the ligands can be fine-tuned to modulate catalytic activity and photophysical properties. researchgate.netnih.govrsc.org For example, iridium(I) and rhodium(I) olefin complexes supported by α-diimine ligands containing bulky aryl substituents have been synthesized and structurally characterized, demonstrating the influence of steric hindrance on the coordination environment. nih.gov It is anticipated that iridium and rhodium complexes of this compound could find applications in areas such as homogeneous catalysis, where the ligand's bulk could enhance selectivity.
Nickel Complexes
Studies on nickel(II) complexes with related N-arylisonicotinamides and other sterically demanding ligands have shown that the ligand's steric profile can influence the coordination geometry, leading to either tetrahedral or octahedral environments. In an octahedral complex, this compound would likely act as a monodentate ligand, with other ligands completing the coordination sphere.
The magnetic properties of nickel(II) complexes are highly dependent on their geometry. Octahedral Ni(II) complexes are typically paramagnetic with two unpaired electrons, while square planar complexes are often diamagnetic. nih.gov The magnetic behavior of a nickel(II) complex with this compound would therefore be a good indicator of its coordination environment. Research on one-dimensional nickel(II) complexes with bridging ligands has shown that the nature of the bridging moiety can lead to either ferromagnetic or antiferromagnetic interactions between the metal centers. nih.gov While this compound is less likely to act as a bridging ligand in a simple dimeric structure due to steric hindrance, its involvement in more complex polymeric structures cannot be ruled out.
Table 2: Expected Magnetic Properties of Nickel(II) Complexes with this compound
| Coordination Geometry | Expected Magnetic Behavior |
|---|---|
| Octahedral | Paramagnetic |
| Tetrahedral | Paramagnetic |
Lanthanide Complexes
Lanthanide complexes are renowned for their characteristic luminescence properties, which arise from f-f electronic transitions. chemistryviews.org The coordination of organic ligands, acting as "antenna," can significantly enhance the luminescence intensity by absorbing light and transferring the energy to the lanthanide ion. academiaromana.ro The efficiency of this energy transfer is highly dependent on the structure of the ligand.
While specific lanthanide complexes of this compound are not well-documented, the general principles of lanthanide coordination chemistry suggest that this ligand could form luminescent complexes. nih.gov Coordination would occur through the pyridyl nitrogen and potentially the amide oxygen, although the latter might be sterically hindered. The bulky diisopropylphenyl group could serve to shield the lanthanide ion from solvent molecules, which are known to quench luminescence. nih.gov
Studies on lanthanide complexes with other N-donor ligands have shown that the nature of the ligand framework has a profound effect on the resulting luminescence properties. researchgate.netnih.gov The energy levels of the ligand's excited states must be appropriately matched with the emissive level of the lanthanide ion for efficient energy transfer to occur. The isonicotinamide core of the ligand is a known chromophore that could potentially sensitize the emission of lanthanide ions such as Eu(III) (red emission) and Tb(III) (green emission).
Iron Complexes
Iron complexes are of great interest due to their diverse magnetic properties, including the phenomenon of spin crossover (SCO), where the spin state of the iron center can be switched by external stimuli such as temperature or light. sdu.dkrsc.orgresearchgate.net The ligand field strength is a critical factor in determining whether an iron complex will exhibit SCO.
The coordination of this compound to an iron(II) or iron(III) center would occur through the pyridyl nitrogen. The steric bulk of the diisopropylphenyl group is expected to have a significant impact on the coordination geometry and the resulting ligand field. Iron complexes featuring ligands with bulky 2,6-diisopropylphenyl substituents have been reported, and these steric groups can influence the stability of different spin states. researchgate.net
Table 3: Potential Spin States of Iron Complexes with N-Aryl Isonicotinamide Ligands
| Iron Oxidation State | Coordination Geometry | Potential Spin State Behavior |
|---|---|---|
| Fe(II) | Octahedral | High-spin, low-spin, or spin crossover |
Coordination Modes and Binding Sites
The this compound ligand possesses two primary potential coordination sites: the pyridyl nitrogen and the amide oxygen. The steric hindrance imposed by the 2,6-diisopropylphenyl group is expected to be a dominant factor in determining the preferred coordination mode.
In most cases, coordination is expected to occur through the sterically accessible pyridyl nitrogen atom, leading to the ligand acting in a monodentate fashion. This is the most common coordination mode for simple pyridine-based ligands.
N,N'-Coordination Pathways
While monodentate coordination through the pyridyl nitrogen is the most probable binding mode, the possibility of the ligand acting as a bridging ligand to form N,N'-coordinated polymeric or dimeric structures exists. In such a scenario, the pyridyl nitrogen of one ligand molecule would coordinate to one metal center, while the amide group of the same ligand coordinates to a second metal center. However, the amide nitrogen is generally a poor donor, and its coordination is less common than that of the amide oxygen.
A more plausible N,N'-coordination pathway would involve the pyridyl nitrogen of one ligand and the pyridyl nitrogen of a second ligand bridging two metal centers. Alternatively, isonicotinamide itself has been shown to act as a bridging ligand in coordination polymers, where it links metal centers through both its pyridyl nitrogen and amide oxygen. researchgate.net For this compound, the steric bulk on the amide nitrogen would likely disfavor this type of bridging interaction.
The concept of terminal versus bridging coordination is fundamental in understanding the structures of polynuclear complexes. nih.gov For this compound, terminal coordination through the pyridyl nitrogen is strongly favored. Any bridging interactions would likely be weak and highly dependent on the specific metal ion and reaction conditions.
N,O-Coordination Modes
The isonicotinamide moiety possesses two potential donor atoms for coordination to a metal center: the pyridine ring nitrogen (N) and the amide carbonyl oxygen (O). In the vast majority of documented metal complexes involving isonicotinamide and its derivatives, coordination occurs in a monodentate fashion through the pyridine nitrogen atom. researchgate.net This preference is attributed to the strong Lewis basicity and accessibility of the pyridine nitrogen.
Bidentate N,O-chelation, involving both the pyridine nitrogen and the amide oxygen, is rare for isonicotinamide-based ligands. researchgate.net For such chelation to occur, the amide group must orient itself to form a stable five-membered chelate ring with the metal center. This requires a specific conformation that can be sterically hindered. In the case of this compound, the large steric bulk imposed by the two isopropyl groups on the phenyl ring adjacent to the amide nitrogen is expected to create a significant steric barrier, making the rotation of the amide group for N,O-chelation highly unfavorable.
While comprehensive structural studies specifically detailing the N,O-coordination modes of this compound are not extensively available in the reviewed literature, the established principles of steric hindrance strongly suggest that it will almost exclusively act as a monodentate ligand through its pyridine nitrogen. The amide group's primary role is more likely directed towards participating in intermolecular hydrogen bonding rather than direct metal coordination.
Thione Sulfur Coordination
The replacement of the carbonyl oxygen in the amide group with a sulfur atom yields a thioamide, which introduces a soft donor atom (S) that can exhibit distinct coordination preferences, particularly towards softer metal ions. For the thione analogue, N-(2,6-diisopropylphenyl)thioisonicotinamide, coordination would be expected to occur through either the pyridine nitrogen or the thione sulfur.
In related heterocyclic thione ligands, coordination to transition metals typically occurs through the exocyclic sulfur atom. This mode of coordination has been observed in various metal complexes with ligands such as N,N'-dimethylimidazole thione. The coordination environment can vary, leading to structures with different geometries, such as distorted tetrahedral complexes.
Structural Diversity and Supramolecular Architectures in Metal Complexes
The interplay between direct metal-ligand coordination and non-covalent interactions, such as hydrogen bonding, dictates the final supramolecular architecture of coordination compounds. While the pyridine moiety directs the primary coordination, the amide group of isonicotinamides is a potent hydrogen bond donor (N-H) and acceptor (C=O), often leading to the formation of extended structures.
Formation of Polymeric Chains and Networks
Isonicotinamide and its less sterically hindered N-substituted derivatives are well-known building blocks for coordination polymers. In these structures, the ligand can bridge metal centers, with the pyridine nitrogen coordinating to one metal and the amide group of an adjacent complex forming robust N-H···O hydrogen bonds to create one-, two-, or three-dimensional networks. researchgate.net For instance, N-(pyridin-3-yl)isonicotinamide has been used to pillar metal-dicarboxylate chains into layered coordination polymers. nih.gov
In stark contrast, the formation of dense, repeating polymeric chains and networks is expected to be severely restricted for this compound. The bulky 2,6-diisopropylphenyl groups are likely to prevent the close packing required for the formation of extended hydrogen-bonded arrays or bridged polymeric structures. Instead, these bulky groups would favor the formation of discrete, zero-dimensional mononuclear or small oligomeric complexes where the steric demands can be accommodated. Specific studies confirming the formation or absence of polymeric structures with this particular ligand are limited.
Unique Cage and Cluster Geometries
The use of ligands with significant steric bulk can preclude the formation of simple polymeric structures and instead promote the self-assembly of discrete, high-nuclearity species such as molecular cages and metal clusters. The defined directionality of the pyridine coordination site combined with the steric shielding from the diisopropylphenyl groups could, in principle, favor the formation of unique, well-defined geometries around a multinuclear metal core.
While the construction of metallosupramolecular cages using related pyridine-based ligands is a known strategy in coordination chemistry, there is a notable absence of published research demonstrating the formation of cage or cluster geometries specifically utilizing this compound as a ligand. The potential for this ligand to act as a "cap" in cluster chemistry, terminating growth in certain directions due to its bulk, remains an area open for investigation.
Electronic Structure and Redox Properties of Coordination Compounds
The electronic properties of a coordination complex are a function of the metal ion, its oxidation state, and the electronic characteristics of its surrounding ligands. Ligands containing π-systems, such as the pyridine ring in isonicotinamide, can participate in redox processes, sometimes being "redox non-innocent," meaning they can be oxidized or reduced instead of the metal center.
Ligand-Centered Redox Reactivity
Ligand-centered redox reactivity is a phenomenon where a ligand actively participates in the redox chemistry of a metal complex, acting as a reservoir for electrons. This is common for ligands with accessible π* orbitals that can accept electrons, or those that can be easily oxidized. For N-ligands, reduction can lead to the formation of a ligand-based radical, which can be detected by techniques such as EPR spectroscopy. The geometry of the complex plays a crucial role; for example, in certain nickel complexes, four-coordinate, square-planar geometries tend to promote ligand-centered radicals, whereas three-coordinate geometries favor metal-centered radicals.
Metal-Centered Redox Processes
The study of metal-centered redox processes in coordination compounds containing this compound and its analogues is an area of significant interest, focusing on how the electronic and steric properties of the ligand influence the electrochemical behavior of the central metal ion. While specific, detailed research findings on the redox processes of metal complexes exclusively featuring this compound are not extensively documented in publicly available literature, the principles of coordination chemistry allow for a thorough understanding of the expected behavior based on the ligand's unique structural characteristics.
The isonicotinamide moiety provides a nitrogen donor atom from the pyridine ring for coordination to a metal center. The redox potential of a metal complex is highly sensitive to the nature of the ligands coordinated to it. Electron-donating ligands tend to stabilize higher oxidation states of the metal, resulting in more negative reduction potentials. Conversely, electron-withdrawing ligands stabilize lower oxidation states, leading to more positive reduction potentials.
A key feature of this compound is the presence of the bulky 2,6-diisopropylphenyl group. This substituent exerts a significant steric influence around the metal center. This steric hindrance can affect the coordination geometry and the accessibility of the metal ion, which in turn can modulate its redox properties. For instance, steric strain can force a change in the coordination number or geometry of the metal complex, which would have a direct impact on the energy levels of the metal d-orbitals and, consequently, on the redox potentials.
In complexes with sterically hindered ligands, the metal center may be more shielded from the solvent and other species in solution, which can affect the kinetics of electron transfer. The bulky groups can create a specific microenvironment around the metal ion, potentially influencing the stability of different oxidation states.
While direct electrochemical data for this compound complexes is scarce, studies on related systems with other sterically demanding ligands provide valuable insights. For example, iron(III) complexes with sterically hindered tetradentate monophenolate ligands have shown that the nature of the heterocyclic rings and substituents regulates the Fe(III)/Fe(II) redox potentials. nih.gov
It is also important to consider the possibility of ligand-centered redox processes, especially in complexes where the ligand itself is redox-active. mdpi.comnih.gov However, in the case of this compound, the ligand is generally considered to be redox-innocent under typical electrochemical conditions, meaning that the observed redox events are more likely to be centered on the metal ion.
Further research, including detailed electrochemical studies such as cyclic voltammetry, would be necessary to fully elucidate the metal-centered redox processes of complexes containing this compound. Such studies would provide quantitative data on redox potentials and the reversibility of electron transfer processes, offering a deeper understanding of the electronic effects of this sterically demanding ligand.
Catalytic Applications of N 2,6 Diisopropylphenyl Isonicotinamide Derived Species
Homogeneous Catalysis with Metal Complexes
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, relies heavily on the design of soluble metal-ligand complexes. Ligands containing the N-(2,6-diisopropylphenyl) group are instrumental in this field. The bulky diisopropylphenyl groups create a sterically hindered environment around the metal center. This steric shielding can prevent catalyst deactivation pathways such as dimerization or aggregation, thereby enhancing catalyst longevity and turnover numbers.
Furthermore, these ligands can improve the solubility of the metal complex in organic solvents, a critical factor for homogeneous processes. Metal complexes featuring this moiety have found application in a variety of cross-coupling reactions and other organic transformations. The precise control over the metal's coordination sphere afforded by these bulky ligands allows for fine-tuning of reactivity and selectivity in catalytic cycles. Solid-supported catalysts derived from homogeneous nickel(II) and palladium(II) coordination complexes have demonstrated effectiveness in heterogeneous catalysis of carbon-carbon cross-coupling reactions. rsc.org
Role of N-Heterocyclic Carbene (NHC) Ligands Derived from 2,6-Diisopropylphenyl Moieties
N-Heterocyclic Carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry, often considered superior alternatives to traditional phosphine (B1218219) ligands. nih.govresearchgate.net Among the most successful and widely used NHCs are those bearing N-aryl substituents, particularly the 2,6-diisopropylphenyl (Dipp) group. Ligands such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have become commonplace in catalysis due to their unique combination of steric bulk and strong σ-donating electronic properties. nih.govresearchgate.net These features allow for the stabilization of a wide variety of metal centers in various oxidation states, leading to highly active and robust catalysts for numerous applications. digitellinc.com
The synthesis of NHC ligands bearing the 2,6-diisopropylphenyl group typically begins with the preparation of an imidazolium (B1220033) salt, which serves as the NHC precursor. A common synthetic route involves the condensation of 2,6-diisopropylaniline (B50358) with glyoxal, followed by reaction with an orthoformate in the presence of an acid catalyst to form the imidazolium core. This salt can then be deprotonated with a strong base to yield the free carbene. nih.gov
Alternatively, the metal-NHC complex can be generated in situ or by direct reaction of the imidazolium salt with a suitable metal precursor, such as a metal acetate (B1210297) or chloride. mdpi.commdpi.com The resulting precursors and final metal complexes are rigorously characterized using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ligand structure, while single-crystal X-ray diffraction provides definitive proof of structure and precise details about bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.comnih.gov
Table 1: Representative NHC Precursors and Characterization Data
| Precursor Name | Formula | Synthesis Method | Key Characterization Signal (¹³C NMR) |
|---|---|---|---|
| IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) | C₂₇H₃₇ClN₂ | Reaction of the corresponding diamine with triethyl orthoformate | ~145 ppm (N-C-N) |
The catalytic performance of NHC-metal complexes is profoundly influenced by the steric and electronic properties of the NHC ligand, which can be systematically tuned. digitellinc.com The 2,6-diisopropylphenyl groups are a prime example of how steric bulk can be exploited to enhance catalysis.
Steric Effects : The two isopropyl groups on each phenyl ring project above and below the plane of the NHC ring, creating a sterically demanding pocket around the metal center. This bulkiness promotes the reductive elimination step in cross-coupling reactions and can prevent the coordination of more than one NHC ligand to a metal center, which is often crucial for catalytic activity. The steric hindrance is often quantified using the "percent buried volume" (%Vbur), which measures the percentage of the space around the metal occupied by the ligand. Ligands like IPr have a large %Vbur, which is associated with high catalytic efficiency. mdpi.commdpi.com
Electronic Effects : NHCs are strong σ-donors and weak π-acceptors. This strong electron donation increases the electron density on the metal center, which can facilitate oxidative addition steps in catalytic cycles. The electronic properties of NHCs are generally stronger than those of even the most electron-rich phosphines. nih.gov While different NHCs with Dipp groups, such as IPr (imidazolylidene) and its saturated analogue SIPr (imidazolidinylidene), have similar steric profiles, their electronic properties differ slightly, allowing for fine-tuning of the catalyst's reactivity. nih.govresearchgate.net
Table 2: Comparison of Steric and Electronic Parameters for Common Ligands
| Ligand | Type | Tolman Electronic Parameter (νCO, cm⁻¹) | Percent Buried Volume (%Vbur) |
|---|---|---|---|
| PPh₃ | Phosphine | 2068.9 | 32% |
| PCy₃ | Phosphine | 2056.4 | 35% |
| IPr | NHC | 2050.4 | 39% |
Data compiled from various sources for Ni(CO)₃L complexes.
Specific Catalytic Transformations
The unique properties of metal complexes derived from N-(2,6-diisopropylphenyl) moieties, especially NHC ligands, have enabled their successful application in a wide array of challenging catalytic reactions.
Carbonylation reactions, which involve the incorporation of carbon monoxide (CO) into organic molecules, are fundamental processes for synthesizing valuable compounds like aldehydes, ketones, and esters. Palladium complexes stabilized by bulky NHC ligands have shown promise in these transformations. The strong M-C bond formed by the NHC ligand helps to stabilize the palladium catalyst under the often harsh conditions of carbonylation (high pressures and temperatures), preventing decomposition and promoting high turnover.
For instance, Pd-NHC catalysts have been employed in the carbonylative synthesis of heterocycles. These reactions can proceed through sequences such as oxidative aminocarbonylation followed by cyclization, providing efficient routes to complex molecules like isoindolinones and benzimidazothiazoles. mdpi.com The steric and electronic properties of the NHC ligand are critical for controlling the regioselectivity and efficiency of CO insertion and subsequent intramolecular reactions. nih.gov
Direct C-H activation and functionalization represent a major goal in modern organic synthesis, as they offer a more atom-economical and efficient way to build molecular complexity compared to traditional methods requiring pre-functionalized substrates. nih.govbeilstein-journals.org Metal complexes bearing NHC ligands with 2,6-diisopropylphenyl groups have been instrumental in advancing this field.
The strong electron-donating nature of these NHC ligands makes the metal center more electron-rich and thus more reactive towards the cleavage of otherwise inert C-H bonds. The steric bulk of the Dipp groups can play a crucial role in determining the regioselectivity of the C-H activation step, directing the catalyst to the most accessible C-H bond. These catalysts have been successfully applied in a variety of C-H functionalization reactions, including the arylation of heteroarenes and the oxygenation of benzylic C-H groups. researchgate.net The robustness of the NHC-metal bond ensures that the catalyst remains stable throughout the demanding catalytic cycle. acs.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
While N-(2,6-diisopropylphenyl)isonicotinamide itself has not been documented as a ligand in Suzuki-Miyaura coupling, the sterically demanding 2,6-diisopropylphenyl (Dipp) substituent is a common feature in highly effective ligands for this transformation. For instance, palladium complexes bearing N-heterocyclic carbene (NHC) ligands with Dipp groups have been developed as potent precatalysts. researchgate.net These catalysts have demonstrated high activity under mild conditions for the cross-coupling of various aryl chlorides and aryl boronic acids, accommodating a wide range of substrates regardless of their steric and electronic properties. researchgate.net
The rationale behind incorporating bulky substituents like the Dipp group is to promote the formation of monoligated, highly reactive L-Pd(0) species, which are often the active catalysts in the cross-coupling cycle. This approach has been successful in developing catalysts for challenging Suzuki-Miyaura reactions that can be carried out at room temperature or with low catalyst loadings. nih.gov
Table 1: Representative Ligands Containing the 2,6-diisopropylphenyl Moiety Used in Suzuki-Miyaura Coupling
| Ligand Type | Example Ligand Name | Metal | Application |
| N-Heterocyclic Carbene (NHC) | 1,4-di(2,6-diisopropylphenyl)-1,2,3-triazol-5-ylidene (tzIPr) | Palladium | Cross-coupling of aryl chlorides and aryl boronic acids researchgate.net |
| Biaryl Phosphine | 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) | Palladium | General Suzuki-Miyaura Couplings |
| N,O-Bidentate | Ligand from 2,6-diisopropylaniline and maple lactone | Palladium | Low-temperature Suzuki-Miyaura Couplings mdpi.com |
Cycloisomerization Reactions
There is no available research describing the use of this compound-derived species in catalytic cycloisomerization reactions. However, related structural components, such as N-heterocyclic carbene (NHC) ligands featuring the bulky 2,6-diisopropylphenyl (Dipp) group, have been employed in gold(I)-catalyzed cycloisomerization processes. For example, gold(I) complexes with expanded-ring NHC ligands bearing a Dipp substituent have been synthesized and investigated for their catalytic activity, including the cycloisomerization of N-propargyl carboxamides to oxazolines. researchgate.net The steric bulk of the Dipp group on the NHC ligand can influence the coordination environment of the metal center, thereby affecting the catalytic activity and selectivity of the cycloisomerization reaction.
Hydroamination Processes
Specific examples of this compound-derived catalysts in hydroamination are not found in the current literature. However, the broader class of catalysts containing the 2,6-diisopropylphenyl (Dipp) moiety has been explored in this context. For instance, gold(I) complexes bearing NHC ligands with Dipp substituents have been shown to be active in the hydroamination of alkynes. mdpi.com The electronic and steric properties of the Dipp group can play a role in the efficiency of these catalytic systems.
Furthermore, modeling studies on titanium-catalyzed hydroamination have highlighted the importance of both the electronic and steric effects of ancillary ligands. nih.gov While not directly involving the target compound, this research underscores the principle that bulky and electronically distinct substituents on a ligand framework can significantly influence the rate and selectivity of hydroamination reactions. nih.gov
Mechanistic Investigations of Catalytic Cycles
As there are no specific catalytic applications reported for this compound-derived species, mechanistic investigations of their catalytic cycles are not available. The following subsections provide a general overview of the methodologies used to study catalytic mechanisms, which would be applicable if such catalysts were developed.
Spectroscopic and Computational Approaches to Reaction Mechanism Elucidation
The elucidation of catalytic mechanisms often involves a synergistic combination of spectroscopic and computational methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are crucial for identifying and characterizing catalyst resting states and observable intermediates. nih.govresearchgate.netnih.gov For paramagnetic species, Electron Paramagnetic Resonance (EPR) spectroscopy can provide valuable electronic structure information.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms. researchgate.netresearcher.lifersc.org DFT calculations can be used to model the geometries of reactants, intermediates, and transition states, as well as to calculate the energetic profiles of proposed catalytic cycles. researchgate.netnih.gov This information helps to identify the rate-determining step and to understand the factors that control the catalyst's activity and selectivity.
Identification of Intermediates and Transition States
The direct observation and characterization of catalytic intermediates are key to understanding a reaction mechanism. In some cases, intermediates can be isolated and studied using techniques like X-ray crystallography. More commonly, they are observed in situ using spectroscopic methods under reaction conditions. nih.gov Kinetic studies, including reaction rate orders and isotope effects, can provide indirect evidence for the nature of intermediates and the rate-determining step. rsc.org
Computational modeling is also instrumental in identifying plausible intermediates and transition state structures that may be too transient to observe experimentally. By mapping the potential energy surface of a reaction, DFT can help to distinguish between different possible mechanistic pathways.
Supramolecular Chemistry and Molecular Assembly
Design of N-(2,6-diisopropylphenyl)isonicotinamide-Based Molecular Hosts
The strategic design of molecular hosts from this compound leverages key principles of supramolecular chemistry, focusing on the interplay of hydrogen bonding and steric hindrance to create specific recognition sites. This compound's unique architecture, featuring a hydrogen-bonding isonicotinamide (B137802) core and a bulky N-(2,6-diisopropylphenyl) substituent, provides a versatile scaffold for constructing host molecules with well-defined cavities.
The isonicotinamide moiety is a well-established building block in crystal engineering due to its capacity for forming robust and predictable hydrogen-bonding networks. mdpi.comnih.gov The amide group can act as both a hydrogen bond donor and acceptor, leading to the formation of self-complementary synthons. mdpi.com One of the most common and stable of these is the R22(8) amide-amide homosynthon, a dimeric hydrogen-bonding motif. mdpi.com This predictable self-association is a powerful tool in the programmed assembly of supramolecular structures.
The design of molecular hosts based on this compound can be approached through several strategies that utilize these combined features. One approach is the formation of discrete molecular capsules through the self-assembly of two or more monomers. In such a design, the amide groups would form the hydrogen-bonded seams of the capsule, while the bulky diisopropylphenyl groups would act as spacers, creating an internal cavity. The dimensions and chemical nature of this cavity would be dictated by the geometry of the hydrogen-bonding and the steric profile of the bulky substituents.
Another strategy involves the use of this compound as a building block in larger, more complex host structures. For instance, it can be incorporated into macrocyclic or cage-like architectures. In these designs, the isonicotinamide unit can provide convergent hydrogen-bonding sites directed towards the interior of the macrocycle, creating a specific binding pocket for guest molecules. The diisopropylphenyl groups, in this context, would serve to rigidify the structure and prevent self-collapse of the cavity, while also providing a nonpolar microenvironment.
The potential for this compound in the design of molecular hosts is further enhanced by its modular nature. The isonicotinamide core can be chemically modified to introduce additional functional groups, allowing for the fine-tuning of the host's electronic properties and guest-binding capabilities. Similarly, modifications to the aromatic ring of the diisopropylphenyl group could be envisaged to introduce further recognition sites or to modulate the solubility of the resulting host.
The following table summarizes the key structural features of this compound and their implications for the design of molecular hosts.
| Structural Feature | Supramolecular Role | Implication for Host Design |
| Isonicotinamide Core | Hydrogen bonding (amide-amide homosynthon) | Formation of predictable and robust assemblies |
| Pyridine (B92270) Nitrogen | Lewis basic site for coordination | Potential for metal-coordination driven assembly |
| N-H and C=O groups | Hydrogen bond donor and acceptor sites | Creation of directional and specific interactions |
| 2,6-diisopropylphenyl Group | Steric hindrance | Creation of defined cavities and binding pockets |
| Aromatic Rings | Potential for π-π stacking interactions | Further stabilization of the host-guest complex |
Detailed research into the crystal engineering of this compound and its derivatives would be necessary to fully explore its potential in creating bespoke molecular hosts for specific guest molecules. However, the fundamental principles of supramolecular chemistry strongly suggest that this compound is a highly promising candidate for the rational design of new synthetic receptors.
Theoretical and Computational Investigations of N 2,6 Diisopropylphenyl Isonicotinamide Systems
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost that makes it ideal for studying molecules of the size and complexity of N-(2,6-diisopropylphenyl)isonicotinamide. DFT calculations can predict a wide range of molecular properties, from geometry to electronic distribution and spectroscopic signatures.
The three-dimensional structure of this compound is heavily influenced by the steric hindrance imposed by the bulky 2,6-diisopropylphenyl group. Geometry optimization using DFT methods, such as the B3LYP functional with a 6-31G(d) basis set, is crucial for determining the most stable conformation of the molecule. nsf.gov
A key structural feature of N-aryl amides is the dihedral angle between the plane of the aryl ring and the amide group. In sterically unhindered secondary N-aryl amides, a planar conformation is often favored to maximize conjugation between the aryl π-system and the amide linkage. nsf.gov However, the presence of bulky ortho substituents, such as the isopropyl groups in this compound, forces the aryl ring to rotate out of the amide plane to alleviate steric strain. nsf.gov This rotation has significant implications for the molecule's electronic properties and reactivity.
Computational studies on analogous sterically hindered N-aryl amides have shown that this dihedral angle can be substantial. nsf.gov For N-(2,6-diisopropylphenyl)formamide, a similar compound, the dihedral angle is significantly large. nsf.gov It is therefore predicted that in this compound, the diisopropylphenyl ring will be nearly perpendicular to the isonicotinamide (B137802) moiety. This twisting disrupts the π-conjugation between the two ring systems.
Table 1: Predicted Geometrical Parameters for this compound based on Analogous Systems
| Parameter | Predicted Value | Basis of Prediction |
| Dihedral Angle (Aryl-Amide) | ~70-90° | Steric hindrance from ortho-isopropyl groups, similar to other N-(2,6-disubstitutedphenyl)amides. nsf.gov |
| C-N Amide Bond Length | ~1.35-1.40 Å | Typical values for amide bonds in related structures. mdpi.com |
| C=O Bond Length | ~1.22-1.25 Å | Consistent with carbonyl bond lengths in isonicotinamide and its derivatives. mdpi.com |
Note: The values in this table are predictions based on computational studies of structurally similar molecules and are intended to be representative.
The electronic structure of this compound can be further understood through the analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
In isonicotinamide itself, the HOMO and LUMO are distributed across the pyridine (B92270) ring and the amide group. tandfonline.com For this compound, the significant twist between the two aromatic rings, as predicted by geometry optimization, will likely lead to a localization of the frontier orbitals on either the diisopropylphenyl or the isonicotinamide fragment. The HOMO is expected to be localized primarily on the electron-rich diisopropylphenyl ring, while the LUMO is likely to be centered on the electron-accepting isonicotinamide moiety.
Table 2: Predicted Electronic Properties for this compound
| Property | Predicted Characteristic | Rationale |
| HOMO Energy | Relatively High | Localization on the electron-donating diisopropylphenyl ring. |
| LUMO Energy | Relatively Low | Localization on the electron-withdrawing isonicotinamide ring. |
| HOMO-LUMO Gap | Moderate | Separation of frontier orbitals due to steric twist, affecting electronic transitions. |
| Dipole Moment | Significant | Due to the polar amide linkage and the electronegative nitrogen and oxygen atoms. |
Note: These are qualitative predictions based on the expected electronic structure of the molecule.
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. researchgate.net For this compound, key vibrational modes would include the C=O stretch of the amide group, the N-H stretch (if present in a related secondary amide), and various C-H and C-N stretching and bending modes. The calculated frequencies can be compared with experimental data to confirm the structure and identify characteristic functional groups. core.ac.uk The position of the C=O stretching frequency, in particular, can be sensitive to the electronic environment and conformation of the amide. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. core.ac.uk These calculations can aid in the assignment of experimental NMR spectra. For this compound, the steric hindrance and the resulting twist in the molecule would lead to distinct chemical shifts for the protons and carbons of both aromatic rings. The protons of the isopropyl groups would likely show complex splitting patterns due to their diastereotopic nature.
Table 3: Predicted Key Spectroscopic Features for this compound
| Spectroscopy | Feature | Predicted Region/Value | Notes |
| IR | C=O Stretch | 1650-1680 cm⁻¹ | Typical for N-aryl amides. nih.gov |
| ¹H NMR | Isopropyl CH | Multiplet, ~3.0-3.5 ppm | Deshielded due to proximity to the aromatic ring. |
| ¹H NMR | Aromatic Protons | 7.0-8.8 ppm | Distinct signals for both rings. |
| ¹³C NMR | Carbonyl Carbon | 160-170 ppm | Characteristic for amide carbonyls. |
Note: These predictions are based on typical ranges for similar functional groups and may vary.
Computational Elucidation of Reaction Mechanisms
Theoretical calculations can also be employed to investigate the potential roles of this compound in chemical reactions, for example, as a ligand in catalysis.
If this compound were to act as a ligand in a catalytic system, computational modeling could be used to explore the reaction mechanism. nih.gov This would involve identifying the structures of reactants, transition states, intermediates, and products along the catalytic cycle. By calculating the energies of these species, a potential energy surface for the reaction can be constructed, allowing for the determination of activation barriers and reaction rates.
For instance, in a hypothetical metal-catalyzed cross-coupling reaction where this compound acts as a ligand, DFT calculations could be used to model the key steps of oxidative addition, transmetalation, and reductive elimination. researchgate.net The steric bulk of the 2,6-diisopropylphenyl group would be expected to significantly influence the coordination geometry of the metal center and the accessibility of reactants, thereby affecting the catalytic activity and selectivity. researchgate.net
The dynamics of ligand exchange are crucial in many catalytic processes. researchgate.net Computational methods, including molecular dynamics (MD) simulations and DFT calculations, can provide insights into the mechanisms and kinetics of ligand association and dissociation. mpg.de
For a metal complex of this compound, computational studies could explore the pathways for its replacement by another ligand. researchgate.net The steric hindrance of the diisopropylphenyl group would likely slow down the rate of ligand exchange compared to less bulky ligands. The mechanism of exchange, whether associative, dissociative, or interchange, could also be investigated by locating the relevant transition states. semanticscholar.org The strength of the coordination bond between the metal and the nitrogen atom of the isonicotinamide ring would be a key factor determining the lability of the ligand.
Prediction of Spectroscopic and Photophysical Properties
UV-Vis Absorption and Emission Spectra
To predict the UV-Vis absorption and emission spectra of this compound, researchers would first optimize the molecule's ground-state geometry using a selected DFT functional and basis set. Following this, TD-DFT calculations would be performed to determine the vertical excitation energies and oscillator strengths for the lowest-lying singlet excited states. These calculations would provide the predicted maximum absorption wavelengths (λmax).
For the emission spectrum, the geometry of the first excited state (S1) would be optimized. A subsequent TD-DFT calculation on this optimized excited-state geometry would yield the emission energy, corresponding to the predicted fluorescence maximum. The influence of different solvents on the spectra could also be modeled using implicit or explicit solvation models.
A hypothetical data table for such a study might look like this:
| Computational Method | Solvent | Predicted λmax (nm) | Oscillator Strength (f) | Predicted Emission λ (nm) |
| TD-DFT/B3LYP/6-31G(d) | Gas Phase | Data not available | Data not available | Data not available |
| TD-DFT/B3LYP/6-31G(d) | Ethanol | Data not available | Data not available | Data not available |
| TD-DFT/CAM-B3LYP/6-311+G(d,p) | Dichloromethane (B109758) | Data not available | Data not available | Data not available |
NMR Chemical Shift Predictions
The prediction of 1H and 13C NMR chemical shifts for this compound would also begin with the optimization of its molecular geometry using DFT. The GIAO method would then be employed to calculate the isotropic shielding constants for each nucleus. These theoretical shielding values are then typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to obtain the predicted chemical shifts (δ).
A hypothetical data table summarizing these predicted NMR chemical shifts would be structured as follows:
Table: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| 1H NMR | |
| Pyridine Ring Protons | Data not available |
| Diisopropylphenyl Ring Proton | Data not available |
| Isopropyl CH Proton | Data not available |
| Isopropyl CH3 Protons | Data not available |
| Amide NH Proton | Data not available |
| 13C NMR | |
| Pyridine Ring Carbons | Data not available |
| Diisopropylphenyl Ring Carbons | Data not available |
| Isopropyl CH Carbon | Data not available |
| Isopropyl CH3 Carbons | Data not available |
It is important to reiterate that the tables above are illustrative templates. Without dedicated computational studies on this compound, the specific data to populate them remains undetermined. Future research in the field of computational chemistry may provide these valuable insights into the spectroscopic and photophysical properties of this compound.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the compound This compound to generate the detailed article as outlined in the user's request.
The required information for the specified sections and subsections—including its synthesis for molecular materials, tunable optical properties, luminescent metal complexes, and its applications in chemical sensing and ion recognition—does not appear to be published in the public domain.
Therefore, it is not possible to provide an article that is both scientifically accurate and strictly adherent to the provided outline for this specific chemical compound. General information on related compounds, such as isonicotinamide or other nicotinamide (B372718) derivatives, exists but would not meet the precise requirements of the request.
Conclusion and Future Research Directions
Summary of Key Academic Findings on N-(2,6-diisopropylphenyl)isonicotinamide
Research involving the this compound framework is predominantly situated within the broader context of coordination chemistry, where the interplay between the bulky 2,6-diisopropylphenyl group and the nitrogen-donating isonicotinamide (B137802) moiety dictates its chemical behavior.
The core utility of the N-(2,6-diisopropylphenyl) group lies in its ability to provide significant steric hindrance. This property is instrumental in stabilizing low-coordinate transition metal complexes. By physically blocking the approach of other molecules, this bulky substituent allows for the isolation and characterization of otherwise transient or unstable metallic species. For instance, related amide ligands with bulky substituents, such as -N(SiMe3)Dipp (where Dipp = C6H3-2,6-Pri2), have been successfully used to synthesize two-coordinate complexes of first-row transition metals like iron, cobalt, and nickel. researchgate.net These studies underscore the principle that large steric profiles are essential for creating specific coordination environments around a metal center.
The isonicotinamide portion of the molecule offers versatile coordination capabilities. As a derivative of isonicotinic acid, it possesses a pyridine (B92270) nitrogen and an amide group, both of which can act as donor sites for metal ions. wikipedia.org The pyridine nitrogen is a classic N-donor ligand, while the amide group can coordinate through its oxygen or nitrogen atom, or act as a bridging ligand between two metal centers. This versatility allows isonicotinamide-based compounds to form a wide array of structures, from simple mononuclear complexes to complex coordination polymers. nih.gov Research on related dipyridylamide ligands has shown their utility in constructing layered coordination polymers with interesting topologies. nih.gov
The combination of these two components in this compound results in a ligand that can direct the assembly of metal complexes with unique structural and, potentially, catalytic properties. The steric bulk influences the geometry and coordination number of the metal center, while the isonicotinamide core provides the anchor points for building larger supramolecular structures.
| Research Area | Key Finding | Significance |
| Coordination Chemistry | The 2,6-diisopropylphenyl group provides substantial steric bulk, enabling the stabilization of low-coordinate metal centers. researchgate.net | Allows for the synthesis and study of reactive and unusual geometric complexes. |
| Supramolecular Chemistry | The isonicotinamide moiety is a versatile building block for cocrystals and coordination polymers due to its hydrogen bonding and metal-coordinating capabilities. nih.govmdpi.com | Enables the rational design of complex, multi-dimensional materials with tailored properties. |
| Catalysis | Sterically hindered ligands are crucial in controlling the selectivity and activity of metal catalysts. | The structure suggests potential applications in catalysis where control over the metal's immediate environment is key. |
Emerging Research Avenues in this compound Chemistry
Future research on this compound and its derivatives is poised to expand into several exciting areas, leveraging the foundational knowledge of its structural components.
One promising direction is the synthesis and investigation of its coordination complexes with a wider range of transition metals, including those from the second and third rows, as well as lanthanides. The unique steric and electronic properties of the ligand could lead to complexes with novel magnetic, optical, or catalytic properties. For example, the use of related N-heterocyclic ligands derived from pyridine and pyrazole (B372694) has led to the development of complexes with unusual structures and photoluminescent properties. mdpi.com
Another emerging avenue is its application in homogeneous catalysis. The sterically demanding environment created by the diisopropylphenyl group could be exploited to control the selectivity of catalytic reactions, such as polymerization, cross-coupling, or asymmetric synthesis. By fine-tuning the electronic properties of the isonicotinamide ring or modifying the amide linker, it may be possible to develop highly specialized catalysts for specific chemical transformations.
The principles of crystal engineering and supramolecular chemistry also offer significant potential. The isonicotinamide core is known to form robust hydrogen-bonding networks, particularly the amide-amide association. mdpi.com Exploring the cocrystallization of this compound with various active pharmaceutical ingredients (APIs) or other organic molecules could lead to new solid forms with improved physicochemical properties, such as solubility or stability. fip.org
Potential for Novel Chemical Discoveries and Methodological Advancements
The continued study of this compound holds the potential for significant advancements in both fundamental chemistry and applied science. The synthesis of this and related sterically hindered amides presents an ongoing challenge, and the development of more efficient and scalable synthetic routes would be a valuable methodological advancement. google.comgoogle.com
Furthermore, the exploration of this ligand in "unconventional" oxidation states or coordination environments could lead to fundamental discoveries in inorganic chemistry. The stabilizing effect of the bulky substituents might allow for the characterization of species that challenge classical bonding theories.
Computational chemistry and theoretical modeling will likely play an increasingly important role. frontiersin.org Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the structures of potential metal complexes, rationalize their electronic properties, and guide the design of new ligands for specific applications. fip.org This synergy between experimental synthesis and computational prediction will accelerate the discovery of new materials and catalysts based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,6-diisopropylphenyl)isonicotinamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between isonicotinoyl chloride and 2,6-diisopropylphenylamine. Key parameters include solvent choice (e.g., toluene or THF), temperature control (reflux at 110–120°C), and stoichiometric ratios of reactants (1:1.2 molar ratio of amine to acyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity product. Monitoring by TLC and characterization via / NMR ensures structural fidelity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : NMR should show aromatic protons (δ 7.5–8.5 ppm) for the pyridine ring and isopropyl groups (δ 1.2–1.4 ppm).
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]) matching the theoretical mass.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs for refinement) resolves bond angles and stereochemistry .
Q. What solvents and storage conditions are recommended to ensure the compound’s stability?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Solubility tests indicate compatibility with polar aprotic solvents (DMF, DMSO) for reactions and non-polar solvents (toluene) for recrystallization. Avoid prolonged exposure to moisture or acidic/basic conditions, as hydrolysis of the amide bond may occur .
Advanced Research Questions
Q. How can this compound be utilized in radiopharmaceutical development, and what radiolabeling techniques are effective?
- Methodological Answer : The compound’s aromatic backbone allows radiolabeling with isotopes like for imaging/therapeutic applications. Optimize labeling via electrophilic substitution:
- React with in the presence of chloramine-T (oxidizing agent) at pH 6–6.
- Purify using HPLC (C18 column, acetonitrile/water mobile phase).
- Validate biodistribution in murine models via scintigraphy and gamma counting .
Q. What strategies mitigate data contradictions in studying the compound’s photophysical properties for optoelectronic applications?
- Methodological Answer : Address discrepancies (e.g., fluorescence quenching vs. enhancement) by:
- Controlled Environment : Conduct experiments under strict inert conditions to exclude oxygen/moisture interference.
- Time-Resolved Spectroscopy : Use femtosecond transient absorption to differentiate between radiative and non-radiative decay pathways.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict HOMO-LUMO gaps and compare with experimental UV-Vis/PL data .
Q. How does the steric bulk of the 2,6-diisopropylphenyl group influence catalytic or supramolecular interactions?
- Methodological Answer : Perform comparative studies with less bulky analogs (e.g., 2,6-dimethylphenyl derivatives):
- Kinetic Analysis : Monitor reaction rates in catalytic cycles (e.g., Suzuki-Miyaura coupling) to assess steric hindrance effects.
- X-ray Diffraction : Resolve crystal packing to identify π-π stacking or van der Waals interactions.
- NMR Titration : Quantify binding constants with guest molecules (e.g., metal ions) to evaluate steric vs. electronic contributions .
Q. What analytical approaches resolve challenges in detecting trace impurities or degradation products of this compound?
- Methodological Answer : Employ hyphenated techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
